2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride
Description
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride is a substituted quinoline derivative characterized by a hydrazino (-NHNH₂) group at position 2, an ethoxy (-OCH₂CH₃) substituent at position 6, and a phenyl (-C₆H₅) group at position 3.
Properties
CAS No. |
1172477-19-8 |
|---|---|
Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
(6-ethoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3O.ClH/c1-2-21-14-8-9-16-13(10-14)11-15(17(19-16)20-18)12-6-4-3-5-7-12;/h3-11H,2,18H2,1H3,(H,19,20);1H |
InChI Key |
UFMDQBJACGIDRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride typically involves the reaction of 6-ethoxy-3-phenylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethoxy and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Quinoline Derivatives
The structural and functional diversity of quinoline derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of 2-hydrazino-6-ethoxy-3-phenylquinoline hydrochloride with structurally related compounds (Table 1), followed by a discussion of key differences.
Table 1: Structural and Molecular Comparison of Quinoline Derivatives
| Compound Name | Position 2 Group | Position 6 Substituent | Position 3 Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|---|
| 2-Hydrazino-6-ethoxy-3-phenylquinoline HCl* | Hydrazino (-NHNH₂) | Ethoxy (-OCH₂CH₃) | Phenyl (-C₆H₅) | ~C₁₇H₁₇ClN₃O | ~321.8 | Not provided |
| 2-Hydrazino-6-ethyl-3-methylquinoline HCl | Hydrazino | Ethyl (-CH₂CH₃) | Methyl (-CH₃) | C₁₂H₁₆ClN₃ | 237.7 | 1171703-92-6 |
| 2-Amino-6-ethoxy-3-propylquinoline HCl | Amino (-NH₂) | Ethoxy | Propyl (-CH₂CH₂CH₃) | C₁₄H₁₉ClN₂O | 282.8 | 1172755-75-7 |
| 2-Amino-6-methyl-3-phenylquinoline HCl | Amino | Methyl (-CH₃) | Phenyl | C₁₆H₁₅ClN₂ | 270.8 | 1171861-71-4 |
| 2-Amino-3,6-dimethylquinoline HCl | Amino | Methyl | Methyl | C₁₁H₁₃ClN₂ | 216.7 | 1170807-70-1 |
Key Structural and Functional Differences
Substituent Effects at Position 6
- Ethoxy vs. However, its bulkiness may reduce membrane permeability relative to smaller alkyl groups .
- Methyl vs. Ethoxy: Methyl-substituted derivatives (e.g., 2-amino-6-methyl-3-phenylquinoline HCl) exhibit higher lipophilicity, favoring interactions with hydrophobic biological targets .
Functional Group at Position 2
- Hydrazino vs. Amino: The hydrazino group (-NHNH₂) is more nucleophilic and redox-active than the amino group (-NH₂), making the target compound a stronger candidate for coordination chemistry or as a precursor in heterocyclic synthesis. However, hydrazino derivatives may exhibit lower stability under oxidative conditions .
Position 3 Substituents
- Phenyl vs. Alkyl: The phenyl group at position 3 in the target compound contributes to π-π stacking interactions, which are critical in drug-receptor binding or material science applications. In contrast, alkyl substituents (e.g., propyl in 2-amino-6-ethoxy-3-propylquinoline HCl) prioritize steric effects over electronic interactions .
Implications of Structural Variations
Synthetic Utility: The hydrazino group enables condensation reactions for synthesizing fused pyrazole or triazole rings, a feature absent in amino-substituted derivatives .
Safety and Handling: While specific data for the target compound are lacking, ethoxy-containing quinolines (e.g., 7-(2-ethoxyethoxy)quinoline) require precautions against skin/eye irritation and toxic fume inhalation during combustion, as noted in safety protocols .
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